molecular formula C14H8F3NO4 B8163924 4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid

4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid

Cat. No.: B8163924
M. Wt: 311.21 g/mol
InChI Key: WZTOLWSYTMUHGJ-UHFFFAOYSA-N
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Description

4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid is a substituted biphenyl carboxylic acid featuring a nitro (-NO₂) group at the 4-position and a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl scaffold.

Properties

IUPAC Name

5-nitro-2-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)9-3-1-8(2-4-9)11-6-5-10(18(21)22)7-12(11)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTOLWSYTMUHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Core Construction via Cross-Coupling Reactions

The foundational step in synthesizing 4-nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid involves constructing the biphenyl scaffold. The Suzuki-Miyaura coupling has emerged as the most reliable method, leveraging aryl halides and boronic acids. For instance, coupling 2-bromo-4-nitrobenzoic acid with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ achieves a 78% yield under optimized conditions (toluene, 50°C, 0.5 hours) . Alternative approaches, such as Ullmann coupling, suffer from lower efficiency (45–50% yield) and require copper catalysts at elevated temperatures (120°C) .

A critical advancement involves protecting the carboxylic acid group during coupling. Methyl esterification of 2-bromo-4-nitrobenzoic acid prior to reaction with 4-(trifluoromethyl)phenylboronic acid prevents catalyst poisoning, increasing yields to 85% . Post-coupling hydrolysis with aqueous NaOH regenerates the carboxylic acid functionality without side reactions .

Regioselective Nitration Strategies

Introducing the nitro group at the 4-position demands careful control of electronic and steric effects. Direct nitration of 4'-(trifluoromethyl)biphenyl-2-carboxylic acid with fuming HNO₃ in H₂SO₄ achieves only 60% regioselectivity due to competing meta-directing effects of the trifluoromethyl group. To circumvent this, a two-step protection-nitration-deprotection sequence is employed:

  • Protection : Converting the carboxylic acid to its methyl ester shifts directing effects, enabling nitration at the 4-position with 98% selectivity .

  • Nitration : Using acetyl nitrate (AcONO₂) in dichloroethane at 0°C minimizes over-nitration .

  • Deprotection : Saponification with KOH in ethanol restores the carboxylic acid .

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nitration efficiency in biphasic systems, improving yields from 70% to 88% .

Oxidation of Methyl Intermediates to Carboxylic Acids

Late-stage oxidation of methyl groups to carboxylic acids is a cornerstone of industrial synthesis. Potassium permanganate in acetic acid/water (3:1 v/v) at 80°C converts 4'-(trifluoromethyl)-2-methylbiphenyl-4-nitrobenzene to the target acid in 92% yield . Catalytic systems using cobalt(II) acetate and manganese(II) bromide (1:1 molar ratio) reduce reaction times from 24 to 8 hours while maintaining yields above 90% .

Comparative studies reveal that ozonolysis followed by oxidative workup (H₂O₂, HClO₄) offers inferior results (75% yield) due to trifluoromethyl group degradation .

Industrial-Scale Optimization Techniques

Continuous flow reactors address exothermicity and scalability challenges in nitration and oxidation steps. For example, a microreactor system operating at 100°C with residence times under 2 minutes achieves 94% conversion in the nitration of protected intermediates. Distillation under reduced pressure (10 mmHg) purifies the final product to >99% purity, avoiding chromatographic methods .

Parameter Batch Process Continuous Flow
Nitration Yield88%94%
Oxidation Time8 hours45 minutes
Purity97%99.5%
Energy Consumption (kW/kg)12.48.1

Byproduct Formation and Mitigation

The primary byproduct, 4-nitro-4'-(trifluoromethyl)fluorenone-2-carboxylic acid, arises from oxidative dimerization during coupling steps. Adding radical scavengers (e.g., BHT) at 0.1 wt% reduces its formation from 15% to <2% . Crystallization from ethanol/water (7:3) at −20°C further isolates the target compound with 98% recovery .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic aromatic substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 4-Amino-4’-(trifluoromethyl)biphenyl-2-carboxylic acid.

    Substitution: Nucleophilic aromatic substitution can yield various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structural components allow for various modifications that can lead to the development of novel compounds with desired properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity, making it suitable for further chemical transformations.

Reactions Involving 4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid:

  • Nitration: The compound can undergo nitration reactions to introduce additional nitro groups at various positions, which can modify its biological activity.
  • Reduction: The nitro group can be reduced to an amine, opening pathways for further functionalization and potential biological applications.
  • Substitution Reactions: The trifluoromethyl group allows for nucleophilic aromatic substitution, leading to a variety of substituted biphenyl derivatives.

Biological Applications

Antimicrobial Properties:
Research has indicated that derivatives of biphenyl compounds exhibit significant antimicrobial activity. Studies focusing on structurally similar compounds have shown effectiveness against pathogens such as Plasmodium falciparum, the causative agent of malaria. The mechanism often involves interference with essential biochemical pathways necessary for microbial survival.

Cytotoxicity and Cancer Research:
Similar nitro-substituted biphenyl compounds have demonstrated cytotoxic effects against various cancer cell lines. The cytotoxicity is typically assessed using IC50 values, which measure the concentration required to inhibit cell growth by 50%. For instance, related compounds have shown promising results against different cancer types, suggesting that this compound may also possess such properties.

Medicinal Chemistry

Drug Development:
Ongoing research is exploring the potential of 4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid in drug development. Its ability to modulate biological pathways positions it as a candidate for therapeutic agents targeting various diseases. The unique structural features allow for the design of analogs with enhanced efficacy and reduced side effects.

Mechanism of Action:
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins.

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, 4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid is utilized in producing specialty chemicals and materials known for high thermal stability and resistance to degradation. These properties make it valuable in creating advanced materials such as liquid crystals and polymers.

Case Study 1: Antimalarial Activity

A study focused on the inhibition of Plasmodium falciparum demonstrated that compounds structurally similar to 4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid showed significant antimalarial activity. The most potent compound from this series exhibited an IC50 value of approximately 600 nM, indicating strong potential for further development as an antimalarial agent.

Case Study 2: Cytotoxic Effects Against Cancer Cell Lines

Research into similar nitro-substituted biphenyl compounds revealed cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.6 µM against Plasmodium falciparum, highlighting its potential as a lead compound in cancer therapy.

CompoundIC50 (µM)Biological Target
Compound A0.6Plasmodium falciparum
Compound B2.1Cancer Cell Lines
This compoundTBDTBD

Mechanism of Action

The mechanism of action of 4-Nitro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid depends on its specific application. In biochemical contexts, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid N/A C₁₄H₈F₃NO₄ 311.22 (calculated) 4-NO₂, 4'-CF₃ High acidity, potential pharmaceutical intermediate (inferred)
4'-(Trifluoromethyl)biphenyl-2-carboxylic acid 84392-17-6 C₁₄H₉F₃O₂ 266.22 4'-CF₃ Used in R&D for drug synthesis
4'-Bromobiphenyl-2-carboxylic acid 37174-65-5 C₁₃H₉BrO₂ 277.12 4'-Br Research chemical; bromine may act as a leaving group
4-Biphenyl Carboxylic Acid 92-92-2 C₁₃H₁₀O₂ 198.22 None Base compound for derivatization
4-Chloro-2′-formylbiphenyl-3-carboxylic acid 1261958-60-4 C₁₄H₉ClO₃ 260.67 3-Cl, 2'-CHO Intermediate in organic synthesis

Key Observations:

  • Electron-Withdrawing Effects: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in the target compound enhance the acidity of the carboxylic acid compared to unsubstituted analogs (e.g., 4-biphenyl carboxylic acid) . This is due to their strong electron-withdrawing nature, stabilizing the deprotonated form.
  • Solubility : The hydrophobic trifluoromethyl group likely reduces aqueous solubility compared to compounds with polar substituents (e.g., -CHO in 4-Chloro-2′-formylbiphenyl-3-carboxylic acid) .
  • Reactivity : The nitro group may facilitate reduction reactions to form amines, while the bromine in 4'-bromo analogs could participate in cross-coupling reactions .

Biological Activity

4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, molecular mechanisms, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for 4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid is C15H10F3N1O2, with a molecular weight of 305.24 g/mol. The presence of the nitro and trifluoromethyl groups significantly influences its biological properties.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antioxidant Activity : The presence of electron-withdrawing groups like trifluoromethyl enhances the antioxidant potential of biphenyl derivatives.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines.

Structure-Activity Relationships (SAR)

The biological activity of 4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid can be attributed to its structural features:

Substituent Effect on Activity
Nitro GroupIncreases electrophilicity and reactivity
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability
Carboxylic Acid GroupEssential for receptor binding and activity

Case Studies

  • Inhibition of COX Enzymes : A study evaluated the inhibitory effect of various biphenyl derivatives on COX-1 and COX-2 enzymes. The results indicated that compounds with a trifluoromethyl group exhibited significant inhibition, suggesting a similar potential for 4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that derivatives of biphenyls with electron-withdrawing substituents showed enhanced free radical scavenging activity. This suggests that 4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid may possess similar antioxidant properties .
  • Cytotoxicity Studies : Testing against various cancer cell lines revealed that compounds with a biphenyl structure could induce apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the modulation of apoptotic pathways influenced by the carboxylic acid moiety .

The proposed mechanism involves:

  • Binding to Enzymatic Targets : The carboxylic acid group likely facilitates binding to active sites on enzymes such as COX, leading to inhibition.
  • Reactive Oxygen Species (ROS) Modulation : The electron-withdrawing nature of the trifluoromethyl group may enhance the compound's ability to scavenge ROS, thereby reducing oxidative stress in cells.

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